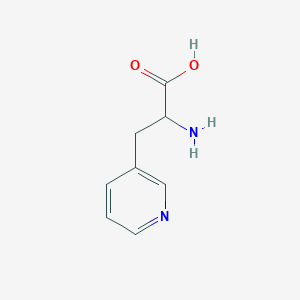

3-(3-Pyridyl)-L-alanine

Overview

Description

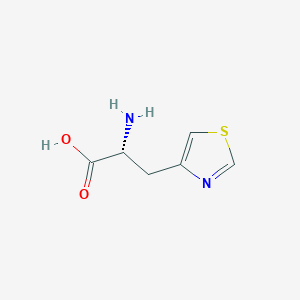

3-(3-Pyridyl)-L-alanine: is an amino acid derivative where the alanine molecule is substituted with a pyridyl group at the third position This compound is of significant interest due to its unique structure, which combines the properties of both amino acids and pyridine derivatives

Mechanism of Action

Target of Action

A related compound, 9-(3-pyridyl) noscapine, has been found to interact with tubulin . Tubulin is a protein that plays a crucial role in cell division and is a common target for many anticancer drugs .

Mode of Action

The related compound 9-(3-pyridyl) noscapine disrupts the structural integrity of tubulin without strongly inhibiting tubulin assembly . This disruption could potentially lead to cell cycle arrest and apoptosis, common mechanisms of action for anticancer drugs .

Biochemical Pathways

The related compound 9-(3-pyridyl) noscapine is known to interact with tubulin, a key protein in the mitotic spindle, which is essential for cell division . Disruption of this pathway can lead to cell cycle arrest and apoptosis .

Result of Action

Based on the action of related compounds, it could potentially lead to cell cycle arrest and apoptosis, common outcomes of anticancer drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridyl)-L-alanine typically involves the introduction of a pyridyl group to the alanine molecule. One common method is the reaction of 3-bromopyridine with L-alanine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or water. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Pyridyl)-L-alanine can undergo various chemical reactions, including:

Oxidation: The pyridyl group can be oxidized to form pyridine N-oxide derivatives.

Reduction: The compound can be reduced to form different hydrogenated derivatives.

Substitution: The pyridyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Hydrogenated pyridyl derivatives.

Substitution: Substituted pyridyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-(3-Pyridyl)-L-alanine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its incorporation into peptides and proteins can provide insights into the role of pyridyl groups in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure may allow for the development of compounds with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can impart unique properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

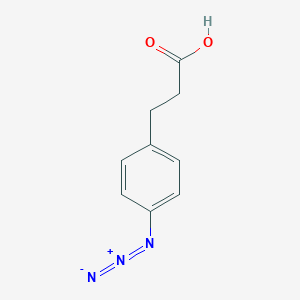

3-Pyridylacetic acid: Similar in structure but with an acetic acid moiety instead of alanine.

3-Pyridylmethanol: Contains a hydroxymethyl group instead of an alanine moiety.

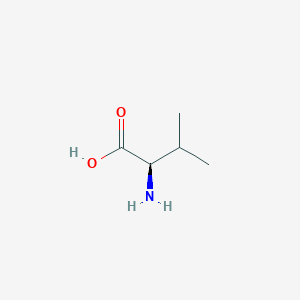

3-Pyridylalanine: Another amino acid derivative with a pyridyl group, but with different substitution patterns.

Uniqueness: 3-(3-Pyridyl)-L-alanine is unique due to its combination of an amino acid backbone with a pyridyl group. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name |

(2S)-2-amino-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZVZEMNPGABKO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182386 | |

| Record name | 3-(3-Pyridyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28105-69-3, 64090-98-8 | |

| Record name | 3-(3-Pyridyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028105693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-(3-Pyridyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064090988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Pyridyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-(3-PYRIDYL)-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HW88A35AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(3-Pyridyl)-L-alanine impact serotonin levels in the brain?

A: Research suggests that this compound (also known as L-3-Pyridylalanine) can significantly elevate serotonin concentrations within the brain of male Wistar rats []. This effect appears to be long-lasting, persisting for at least 96 hours post-administration []. Interestingly, this increase seems specific to the brain, with no significant changes observed in serotonin levels in other tissues [].

Q2: What is the mechanism behind this compound's effect on serotonin levels?

A: Studies indicate that this compound influences serotonin levels indirectly. It inhibits the activity of tryptophan pyrrolase in the liver, an enzyme involved in tryptophan metabolism []. This inhibition leads to an increase in free tryptophan concentration in the serum []. As tryptophan is a precursor to serotonin, this increase in availability likely contributes to the observed elevation of brain serotonin levels.

Q3: Does the D-enantiomer of 3-Pyridylalanine share the same effects on serotonin?

A: Research suggests that the effects on serotonin levels are specific to the L-enantiomer of 3-Pyridylalanine []. Studies have shown that D-3-Pyridylalanine does not significantly impact serotonin concentrations or the activity of enzymes involved in tryptophan-serotonin metabolism in rats []. This highlights the importance of stereochemistry in the biological activity of this compound.

Q4: Beyond its effects on serotonin, what other biological roles does this compound play?

A: this compound is a key component of pyridomycin, a naturally occurring cyclodepsipeptide with potent antimycobacterial activity [, , ]. Within the pyridomycin molecule, this compound, alongside 2-hydroxy-3-methylpent-2-enoic acid, contributes to the unique structure and biological activity of this compound [, , ].

Q5: How is this compound incorporated into the structure of pyridomycin?

A: Genetic studies have identified the pyridomycin biosynthetic gene cluster in Streptomyces pyridomyceticus [, , ]. These studies reveal that a specific nonribosomal peptide synthetase adenylation domain, encoded by the PyrA gene, activates 3-hydroxypicolinic acid [, , ]. This activated molecule is then transferred to a peptidyl carrier protein, PyrU, which initiates pyridomycin biosynthesis [, , ]. This process highlights the complex enzymatic machinery involved in incorporating this compound into this important natural product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.